3-Bromo-2-(2-bromoethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(2-bromoethyl)thiophene: is an organosulfur compound with the molecular formula C6H7Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms, one attached to the thiophene ring and the other to an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(2-ethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(2-bromoethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include thiophene derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(2-bromoethyl)thiophene is used as a building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives and in the synthesis of heterocyclic compounds .
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of biologically active molecules .
Medicine: Thiophene derivatives are explored for their potential use in pharmaceuticals. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development .
Industry: In the industrial sector, thiophene derivatives are used in the production of materials such as organic semiconductors, dyes, and corrosion inhibitors. This compound is utilized in the synthesis of these materials .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(2-bromoethyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, allowing for nucleophilic substitution. In biological systems, thiophene derivatives can interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-(bromomethyl)thiophene
- 3-Bromothiophene
- 2-Bromothiophene
- 3-(Bromomethyl)thiophene
Comparison: 3-Bromo-2-(2-bromoethyl)thiophene is unique due to the presence of two bromine atoms, one on the thiophene ring and one on the ethyl group. This dual bromination allows for diverse chemical reactivity and the ability to undergo multiple substitution reactions. In contrast, other similar compounds may have only one bromine atom or different substitution patterns, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H6Br2S |
---|---|
Molekulargewicht |
269.99 g/mol |
IUPAC-Name |
3-bromo-2-(2-bromoethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-3-1-6-5(8)2-4-9-6/h2,4H,1,3H2 |
InChI-Schlüssel |
WSSWUOXVICSMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.